

Spectroscopic Profile of 2-hydroxy-N-(pyridin-3-yl)benzamide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-hydroxy-N-(pyridin-3-yl)benzamide

Cat. No.: B050494

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound **2-hydroxy-N-(pyridin-3-yl)benzamide**, a molecule of interest in medicinal chemistry and materials science. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols utilized for their acquisition.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for **2-hydroxy-N-(pyridin-3-yl)benzamide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆):

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
11.80	s	1H	OH
10.61	s	1H	NH
8.95	d, $J = 2.4$ Hz	1H	H-2'
8.32	dd, $J = 4.7, 1.4$ Hz	1H	H-6'
8.17	ddd, $J = 8.4, 2.7, 1.4$ Hz	1H	H-4'
7.96	dd, $J = 8.1, 1.6$ Hz	1H	H-6
7.47	ddd, $J = 8.6, 7.2, 1.6$ Hz	1H	H-4
7.41	dd, $J = 8.4, 4.7$ Hz	1H	H-5'
7.03	dd, $J = 8.4, 1.1$ Hz	1H	H-3
6.97	td, $J = 7.5, 1.1$ Hz	1H	H-5

^{13}C NMR (101 MHz, DMSO-d₆):

Chemical Shift (δ) ppm	Assignment
165.7	C=O
159.9	C-2
145.0	C-2'
142.2	C-6'
135.0	C-4'
134.4	C-4
129.5	C-6
127.1	C-3'
123.6	C-5'
119.3	C-5
117.7	C-1
117.5	C-3

Data sourced from the PhD thesis of M. Dolores Santana Londoño, University of Granada.

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Interpretation
3329	N-H stretching
3065	O-H stretching
1637	C=O stretching (Amide I)
1591	Aromatic C=C stretching
1535	N-H bending (Amide II)
1485	Aromatic C=C stretching
1452	Aromatic C=C stretching
1240	C-O stretching (phenolic)

Data sourced from the PhD thesis of M. Dolores Santana Londoño, University of Granada.

Mass Spectrometry (MS)

A specific experimental mass spectrum for **2-hydroxy-N-(pyridin-3-yl)benzamide** has not been located in the reviewed literature. However, for a compound of this nature, Electron Ionization (EI) would be a common method for analysis. The expected molecular ion peak [M]⁺ would be observed at m/z 214.1.

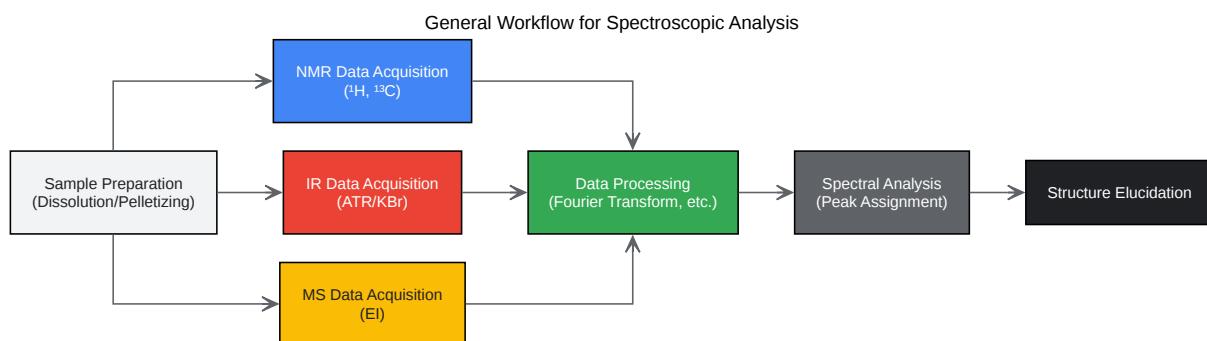
Experimental Protocols

The following sections detail the generalized methodologies for the spectroscopic techniques cited.

NMR Spectroscopy

A sample of **2-hydroxy-N-(pyridin-3-yl)benzamide** would be dissolved in a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), to a concentration of approximately 5-10 mg/mL. The solution is then transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer, for instance, a 400 MHz instrument. The chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

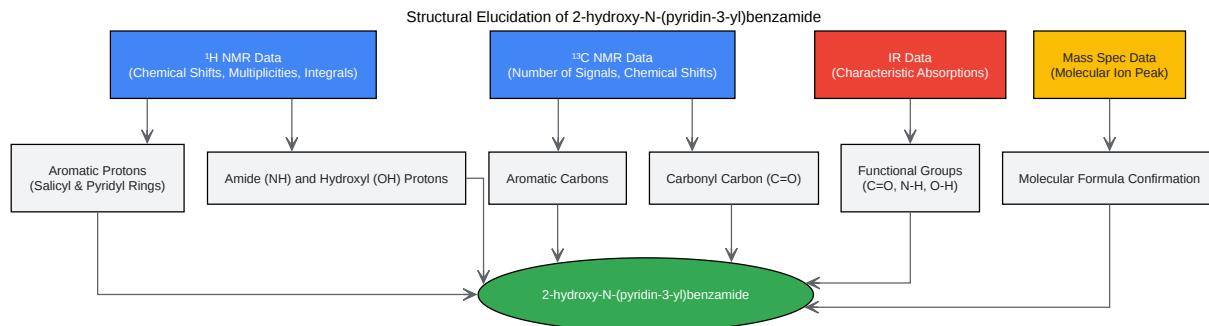
Infrared (IR) Spectroscopy


The IR spectrum of solid **2-hydroxy-N-(pyridin-3-yl)benzamide** can be obtained using the Attenuated Total Reflectance (ATR) technique. A small amount of the solid sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact. The spectrum is then recorded, typically over a range of 4000 to 400 cm^{-1} . Alternatively, the potassium bromide (KBr) pellet method can be used, where a small amount of the sample is ground with KBr and pressed into a thin pellet.

Mass Spectrometry

For mass spectrometry analysis using Electron Ionization (EI), the solid sample would be introduced into the mass spectrometer via a direct insertion probe. The sample is then vaporized by heating, and the resulting gas-phase molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the molecule. The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected.

Visualizations


The following diagrams illustrate the general workflow for spectroscopic analysis.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

The logical relationship for identifying the key structural features of **2-hydroxy-N-(pyridin-3-yl)benzamide** from its spectroscopic data is outlined below.

[Click to download full resolution via product page](#)

Caption: Logical flow for structure elucidation.

- To cite this document: BenchChem. [Spectroscopic Profile of 2-hydroxy-N-(pyridin-3-yl)benzamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b050494#spectroscopic-data-of-2-hydroxy-n-pyridin-3-yl-benzamide-nmr-ir-mass\]](https://www.benchchem.com/product/b050494#spectroscopic-data-of-2-hydroxy-n-pyridin-3-yl-benzamide-nmr-ir-mass)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com